

# An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-

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## Compound of Interest

Compound Name: Benzamide, N-benzoyl-N-(phenylmethyl)-

Cat. No.: B101800

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## Abstract

This technical guide provides a comprehensive overview of **Benzamide, N-benzoyl-N-(phenylmethyl)-**, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data, this document synthesizes known information and presents a detailed, theoretically grounded protocol for its synthesis. This guide also explores its physicochemical properties and potential biological significance based on its structural characteristics.

## Introduction

**Benzamide, N-benzoyl-N-(phenylmethyl)-**, with the CAS number 19264-38-1, is a complex tertiary amide. Unlike primary and secondary amides, the nitrogen atom in this molecule is bonded to a benzyl group and two benzoyl groups, precluding its participation as a hydrogen bond donor. This structural feature is of considerable interest in medicinal chemistry as it can significantly influence a molecule's interaction with biological targets. While specific research on this compound is not prominent in the literature, its synthesis and properties can be inferred from established principles of organic chemistry.

## Physicochemical Properties

Detailed experimental data on the physical properties of **Benzamide, N-benzoyl-N-(phenylmethyl)-** are scarce. However, based on its high molecular weight and aromatic character, it is predicted to be a crystalline solid at room temperature. Its high lipophilicity, owing to the three benzene rings, suggests low solubility in water but good solubility in common organic solvents.

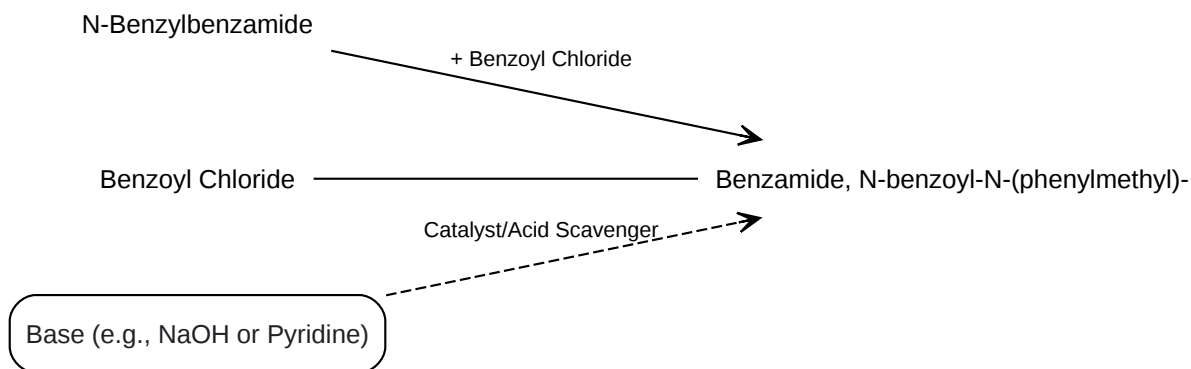
Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>17</sub> NO <sub>2</sub>	Calculated
Molecular Weight	315.37 g/mol	Inferred
CAS Number	19264-38-1	
Predicted Physical State	Crystalline Solid	
Predicted Solubility	Low in water; soluble in organic solvents	

## Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-

The most plausible and direct method for the synthesis of **Benzamide, N-benzoyl-N-(phenylmethyl)-** is through the N-acylation of N-benzylbenzamide with benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.

### Proposed Synthetic Pathway: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides and esters using an acid chloride and an alcohol or amine in the presence of a base. In this context, the secondary amide, N-benzylbenzamide, acts as the nucleophile.



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Caption: Proposed synthesis of **Benzamide, N-benzoyl-N-(phenylmethyl)-**.

## Detailed Experimental Protocol (Theoretical)

Materials:

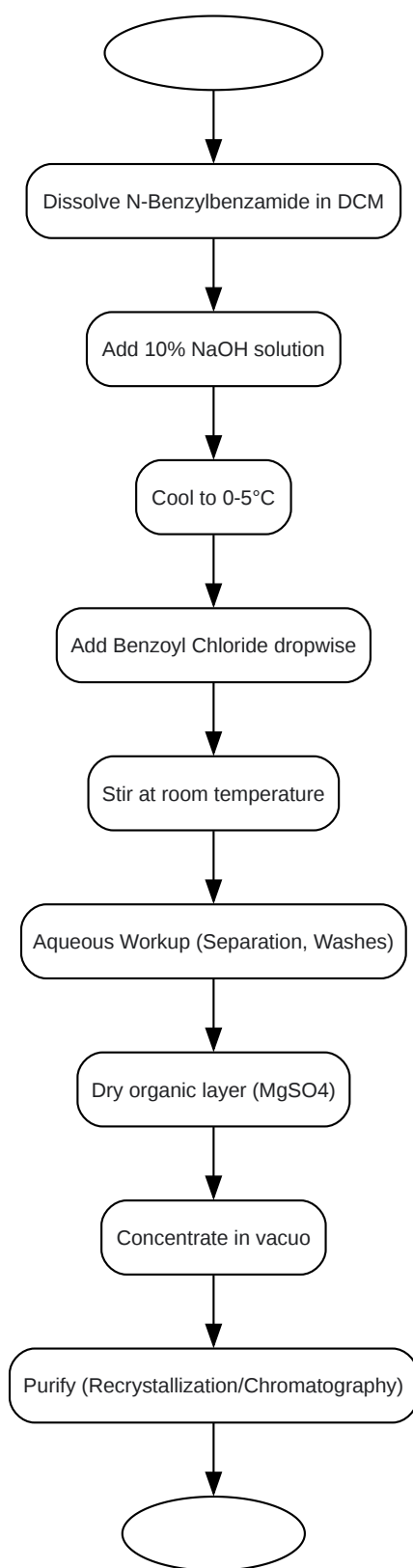
- N-Benzylbenzamide
- Benzoyl chloride
- 10% Aqueous sodium hydroxide solution
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Distilled water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzylbenzamide (1 equivalent) in dichloromethane.
- To this solution, add a 10% aqueous solution of sodium hydroxide (2 equivalents).

- Cool the biphasic mixture in an ice bath to 0-5 °C.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **Benzamide, N-benzoyl-N-(phenylmethyl)-**.

## Experimental Workflow Diagram



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Caption: General experimental workflow for the synthesis.

## Spectroscopic Data

As of the last literature survey, detailed experimental spectroscopic data for **Benzamide, N-benzoyl-N-(phenylmethyl)-** ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) are not readily available in public databases. A mass spectrum for this compound is indexed in the EPA/NIH mass spectral database, confirming its molecular weight.

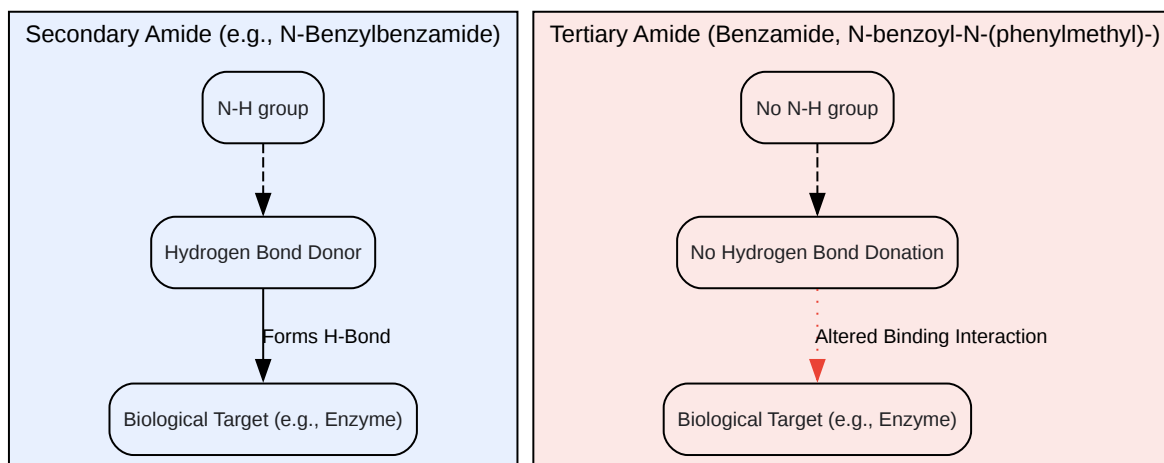
Predicted Spectroscopic Features:

- $^1\text{H}$  NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic protons (-CH<sub>2</sub>-) would likely appear as a singlet around 5.0 ppm.
- $^{13}\text{C}$  NMR: Carbonyl carbons would resonate around 170 ppm. Aromatic carbons would be observed between 120-140 ppm, and the benzylic carbon would be in the 50-60 ppm range.
- IR Spectroscopy: The most prominent peaks would be the C=O stretching vibrations of the amide groups, expected around 1680-1700 cm<sup>-1</sup>. The absence of an N-H stretch (typically around 3300 cm<sup>-1</sup>) would be a key feature.

## Biological and Medicinal Chemistry Context

While no specific biological activities have been reported for **Benzamide, N-benzoyl-N-(phenylmethyl)-**, its structure as a tertiary amide has significant implications from a medicinal chemistry perspective.

- Lack of Hydrogen Bond Donation: Unlike primary and secondary amides, this molecule cannot act as a hydrogen bond donor. This would fundamentally alter its potential binding modes with biological targets such as enzymes and receptors, which often rely on hydrogen bonding interactions.
- High Lipophilicity: The presence of three aromatic rings results in a highly lipophilic molecule, which would likely facilitate crossing cell membranes but may also lead to poor aqueous solubility and potential issues with bioavailability.
- Steric Hindrance: The bulky benzoyl and benzyl groups create a defined three-dimensional shape and sterically hinder the nitrogen atom, making its lone pair of electrons less available.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101800#benzamide-n-benzoyl-n-phenylmethyl-discovery-and-history\]](https://www.benchchem.com/product/b101800#benzamide-n-benzoyl-n-phenylmethyl-discovery-and-history)

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